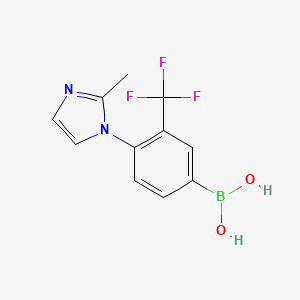
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The boronic acid group can be introduced via a palladium-catalyzed borylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
科学研究应用
Chemistry
In chemistry, (4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties .
作用机制
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions and other functional groups, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties .
相似化合物的比较
Similar Compounds
(4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(4-(2-Methyl-1H-imidazol-1-yl)-3-(methyl)phenyl)boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the imidazole ring provides a versatile scaffold for interactions with biological targets .
属性
分子式 |
C11H10BF3N2O2 |
|---|---|
分子量 |
270.02 g/mol |
IUPAC 名称 |
[4-(2-methylimidazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-16-4-5-17(7)10-3-2-8(12(18)19)6-9(10)11(13,14)15/h2-6,18-19H,1H3 |
InChI 键 |
GCQRBNUGVRFDKY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)N2C=CN=C2C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
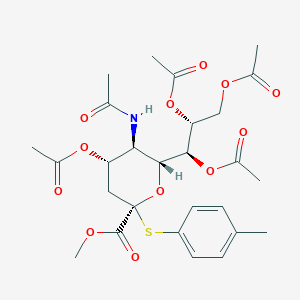
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
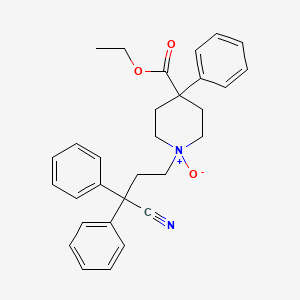
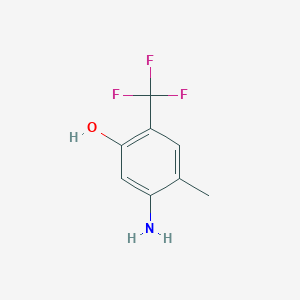
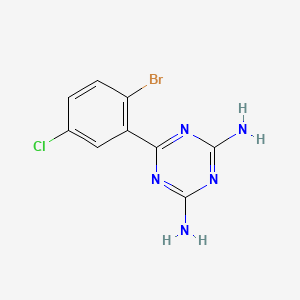

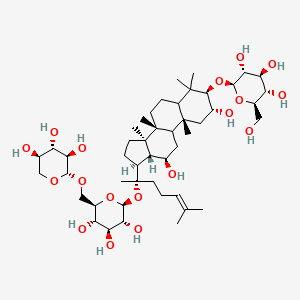
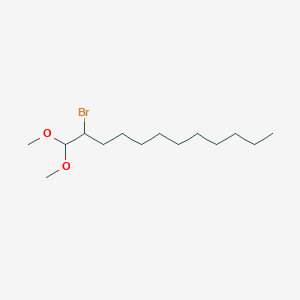
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
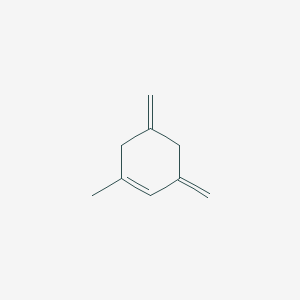

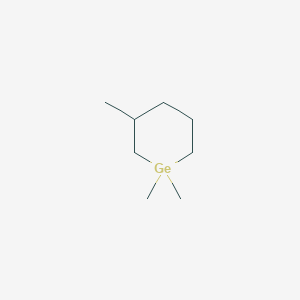
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
